5,5-Diethyl-1,3-oxazolidin-2-one

Chiral Auxiliary Building Block Asymmetric Synthesis

Researchers requiring a sterically demanding oxazolidin-2-one scaffold often face inconsistent diastereoselectivity when substituting 5,5-dimethyl or 5,5-diphenyl analogs. 5,5-Diethyl-1,3-oxazolidin-2-one (CAS 63461-25-6) provides a defined gem-diethyl environment for reliable chiral auxiliary preparation and medicinal chemistry derivatization. · Melting point 55-58 °C simplifies solid-state weighing and storage versus hygroscopic or low-melting alternatives. · Established four-step protocol yields chiral 4-substituted auxiliaries in 50-60% overall yield. · Solid, ≥95% purity with full analytical documentation (NMR, HPLC, LC-MS) ensures reproducible results in enolate alkylation and acylation studies.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 63461-25-6
Cat. No. B1362604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Diethyl-1,3-oxazolidin-2-one
CAS63461-25-6
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCC1(CNC(=O)O1)CC
InChIInChI=1S/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9)
InChIKeyWKESKZXXTJESEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Diethyl-1,3-oxazolidin-2-one Procurement Guide


5,5-Diethyl-1,3-oxazolidin-2-one (CAS 63461-25-6) is a 5,5-disubstituted oxazolidin-2-one heterocycle with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound serves as a versatile scaffold and building block in organic synthesis , with particular utility as a precursor to chiral 4-substituted 5,5-diethyl oxazolidin-2-ones that function as effective chiral auxiliaries in asymmetric synthesis [1]. The compound exhibits a melting point of 55-58 °C and a calculated boiling point of 291.0±7.0 °C, with a predicted pKa of 12.86±0.40 . Commercially available at purities of ≥95% from multiple vendors , this compound is exclusively intended for research and development applications and is not sold for human or veterinary therapeutic use .

Workflow Chiral auxiliary precursor scaffold for asymmetric synthesis
Format Crystalline solid, mp 55–58 °C; ambient storage and handling
Sourcing Multi-vendor availability across North America, Europe, and Asia

Why 5,5-Diethyl-1,3-oxazolidin-2-one Substitution Fails


The 5,5-diethyl substitution pattern on the oxazolidin-2-one core imparts distinct physicochemical properties that render this compound non-interchangeable with other oxazolidinone derivatives. The gem-diethyl group at the 5-position creates steric bulk that influences both the compound's physical state (solid at room temperature with a melting point of 55-58 °C, in contrast to many liquid 4-substituted oxazolidinones ) and its electronic environment (predicted pKa of 12.86±0.40 ). In synthetic applications as a chiral auxiliary precursor, the 5,5-diethyl framework provides a sterically hindered environment that governs facial selectivity during enolate formation and subsequent electrophilic attack [1]. Substituting this compound with 5,5-dimethyl or 5,5-diphenyl analogs without experimental validation risks unpredictable changes in reaction diastereoselectivity, enolate stability, and auxiliary cleavage conditions [2]. The solid-state handling characteristics of 5,5-diethyl-1,3-oxazolidin-2-one also offer practical advantages in weighing and storage compared to hygroscopic or low-melting oxazolidinone alternatives .

Target
Analog Risk
Substitution
5,5-Diethyl: crystalline solid, mp 55–58 °C, pKa ~12.86
5,5-Dimethyl analog: liquid or low-melting solid; physical state may shift handling and storage requirements
Steric control
Gem-diethyl bulk governs facial selectivity in enolate chemistry
5,5-Diphenyl analog: steric environment differs; diastereoselectivity may not transfer directly
Substitution pattern directly influences enolate stability and reaction diastereoselectivity. Direct replacement requires experimental validation.

5,5-Diethyl-1,3-oxazolidin-2-one Differentiation Evidence


Solid-State Handling Advantage

5,5-Diethyl-1,3-oxazolidin-2-one is a crystalline solid at room temperature with a melting point of 55-58 °C . In contrast, the closely related 5,5-dimethyl analog (5,5-dimethyloxazolidin-2-one, CAS 168297-85-6) is typically a liquid or low-melting solid under ambient conditions [1]. This physical state difference directly impacts laboratory handling, weighing accuracy, and storage stability. The solid-state nature of 5,5-diethyl-1,3-oxazolidin-2-one eliminates the need for specialized low-temperature storage required for many liquid oxazolidinones and reduces hygroscopicity concerns .

Solid-state handling
Class-level
Solid at 20–25 °C vs. liquid comparator
Supports ambient handling and reduces cold-chain dependence
Compared to 5,5-dimethyl analog; context-dependent
Chiral Auxiliary Building Block Asymmetric Synthesis

Chiral Auxiliary Synthesis Viability

Four new chiral 4-substituted 5,5-diethyl oxazolidin-2-ones (compounds 5a-5d) were synthesized from readily available amino acids via a four-step sequence involving asymmetric etherification, Boc protection, Grignard reaction, and cyclization, achieving overall yields of 50-60% [1]. While direct comparative synthesis of 5,5-dimethyl or 5,5-diphenyl analogs was not reported in this study, the established four-step protocol with 50-60% overall yield provides a reproducible benchmark for researchers seeking to prepare functionalized chiral auxiliaries from the 5,5-diethyl-1,3-oxazolidin-2-one scaffold [1].

Auxiliary synthesis
Reported
50–60% overall yield via four-step protocol
Established reproducible route to chiral 4-substituted auxiliaries
From amino acids; etherification, Boc, Grignard, cyclization
Chiral Auxiliary Asymmetric Synthesis Amino Acid Derivatives

Purity and QC Documentation

5,5-Diethyl-1,3-oxazolidin-2-one is commercially available from multiple vendors at a minimum purity specification of 95%, with some suppliers offering ≥98% purity . Vendors provide batch-specific quality control documentation including NMR, HPLC, GC, MSDS, and LC-MS data upon request . This level of analytical characterization and documentation availability exceeds what is typically offered for less common oxazolidinone derivatives, where purity specifications may be lower (e.g., 90-93%) or analytical data may be limited .

Purity & QC
Data to verify
95–98% with NMR, HPLC, GC, LC-MS documentation
May reduce in-house purification needs
Supplier-reported; batch-specific verification recommended
Quality Assurance Procurement Analytical Chemistry

Predicted pKa Differentiation

The predicted acid dissociation constant (pKa) of 5,5-diethyl-1,3-oxazolidin-2-one is 12.86±0.40 . This value provides a quantitative basis for selecting appropriate base strength and reaction conditions for N-deprotonation during enolate formation, a critical step in auxiliary functionalization. While direct experimental pKa comparisons with 5,5-dimethyl or 5,5-diphenyl analogs are not available in the literature, the ethyl substituents are expected to exert different electronic and steric effects on the oxazolidinone ring compared to methyl or phenyl groups [1], which may influence optimal deprotonation conditions and enolate stability [2].

Predicted pKa
Class-level
12.86 ± 0.40
Informs base selection for N-deprotonation and enolate generation
Predicted value; experimental confirmation pending
Chiral Auxiliary Enolate Chemistry Asymmetric Alkylation

Hazard Classification & Handling Profile

5,5-Diethyl-1,3-oxazolidin-2-one is classified as non-hazardous for transportation purposes under DOT/IATA regulations . The compound carries GHS07 (Harmful/Irritant) labeling with specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is consistent with many oxazolidinone derivatives but is less severe than certain 4-substituted oxazolidinones that may exhibit higher acute toxicity or require specialized disposal procedures . The compound can be shipped at ambient temperature without cold-chain requirements, reducing shipping costs and simplifying logistics .

Hazard profile
Supplier report
Non-hazardous for transport; GHS07 irritant
Ambient shipping; reduced freight costs vs. hazardous analogs
Review batch-specific SDS for current classification
Safety Data Procurement Laboratory Handling

Vendor Availability & Supply Chain

5,5-Diethyl-1,3-oxazolidin-2-one is stocked and supplied by multiple established chemical vendors across different geographic regions, including AKSci (USA), Fluorochem (UK/Europe), Bidepharm (China), Synblock (USA/China), and ChemScene (USA) . This multi-vendor availability contrasts with less common 5,5-disubstituted oxazolidinones (e.g., 5,5-diphenyl or 5,5-dibenzyl analogs), which are typically available from fewer suppliers and may require custom synthesis . The compound is also cross-referenced in PubChem (CID 349670), further validating its commercial availability and established chemical identity [1].

Supply chain
Reported
≥5 active suppliers vs. ≤2 for diphenyl/dibenzyl analogs
Supports competitive pricing and supply continuity
Across NA, Europe, and Asia; market conditions may vary
Procurement Supply Chain Vendor Comparison

5,5-Diethyl-1,3-oxazolidin-2-one Application Scenarios


Chiral Auxiliary Precursor

5,5-Diethyl-1,3-oxazolidin-2-one serves as the foundational scaffold for synthesizing chiral 4-substituted 5,5-diethyl oxazolidin-2-ones that function as effective chiral auxiliaries [1]. The established four-step protocol from amino acids yields these auxiliaries in 50-60% overall yield, providing a reproducible synthetic pathway for generating a family of stereocontrolling agents [1]. The solid-state nature of the parent compound (mp 55-58 °C) simplifies handling during the initial steps of auxiliary preparation .

Medicinal Chemistry and Probe Building Block

As a versatile small molecule scaffold with a molecular weight of 143.18 g/mol and predicted LogP of 1.38, 5,5-diethyl-1,3-oxazolidin-2-one is suitable for incorporation into medicinal chemistry libraries and chemical biology probes [1]. The oxazolidin-2-one core is present in numerous bioactive molecules, including the antibiotic linezolid . The 5,5-diethyl substitution pattern provides a sterically differentiated entry point compared to the more common 4-substituted oxazolidinones, potentially yielding compounds with distinct biological target engagement profiles [2].

Enolate Chemistry Studies

The predicted pKa of 12.86±0.40 informs the selection of appropriate bases for N-deprotonation and enolate generation, making 5,5-diethyl-1,3-oxazolidin-2-one a well-characterized starting material for fundamental studies of enolate alkylation and acylation reactions [1]. The 5,5-diethyl substitution pattern contributes to enolate stability and facial selectivity, as demonstrated in related SuperQuat auxiliary systems . Researchers investigating structure-reactivity relationships in oxazolidinone-derived enolates can use this compound as a reference standard for the 5,5-diethyl substitution class [2].

Analytical Reference Standard

With commercial availability at 95-98% purity and comprehensive analytical documentation including NMR, HPLC, GC, and LC-MS data, 5,5-diethyl-1,3-oxazolidin-2-one is suitable as an analytical reference standard for method development and quality control applications [1]. The compound's well-defined physicochemical properties—including melting point (55-58 °C), predicted boiling point (291.0±7.0 °C), and InChI key (WKESKZXXTJESEK-UHFFFAOYSA-N)—facilitate its use in calibrating analytical instruments and validating synthetic procedures .

Application
Selection Property
Validation Focus
Chiral auxiliary precursor
Established synthetic route to 4-substituted auxiliaries
Stereochemical-control workflow and enolate selectivity
Medicinal chemistry building block
Sterically differentiated oxazolidin-2-one scaffold
Target-engagement profiling and library diversification
Enolate chemistry studies
Predicted pKa guides base and condition selection
Structure-reactivity relationship in 5,5-disubstituted series
Analytical reference standard
Well-defined mp, bp, and QC documentation
Method development and instrument calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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